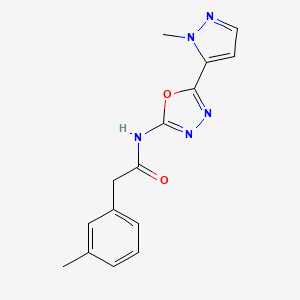

N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide

Description

Properties

IUPAC Name |

2-(3-methylphenyl)-N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2/c1-10-4-3-5-11(8-10)9-13(21)17-15-19-18-14(22-15)12-6-7-16-20(12)2/h3-8H,9H2,1-2H3,(H,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWNUOYJQIIWKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NC2=NN=C(O2)C3=CC=NN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide typically involves the following steps:

Formation of 1-methyl-1H-pyrazole-5-carboxylic acid: This can be achieved through the reaction of hydrazine hydrate with ethyl acetoacetate, followed by cyclization.

Synthesis of 5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol: The carboxylic acid is then converted to its corresponding thiosemicarbazide, which undergoes cyclization with phosphorus oxychloride to form the oxadiazole ring.

Acylation: The oxadiazole derivative is then acylated with 2-(m-tolyl)acetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced amide or alcohol derivatives.

Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been tested against a range of bacteria and fungi, showing promising results in inhibiting growth. A study highlighted that certain pyrazole derivatives displayed antibacterial activity comparable to standard antibiotics like chloramphenicol .

Anti-Cancer Properties

Research indicates that compounds containing the oxadiazole ring may possess anti-cancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . The ability of this compound to interact with multiple cellular pathways makes it a candidate for further investigation in cancer therapeutics.

Analgesic and Anti-inflammatory Effects

The compound has also been evaluated for its analgesic and anti-inflammatory effects. In animal models, it has been shown to reduce pain responses and inflammation markers significantly. This suggests potential applications in pain management therapies .

Fungicidal Activity

This compound has potential as a fungicide due to its structural components that can disrupt fungal cell membranes. Studies on similar compounds indicate effectiveness against common agricultural pathogens, which could lead to the development of new fungicides with lower toxicity profiles compared to traditional agents .

Plant Growth Regulation

Research has suggested that certain pyrazole derivatives can act as plant growth regulators. They may enhance growth rates or improve resistance to environmental stressors in crops, providing an avenue for sustainable agricultural practices .

Development of Functional Materials

The unique chemical structure of this compound allows it to be explored in materials science for developing new polymers or coatings with specific properties such as enhanced thermal stability or electrical conductivity. The incorporation of this compound into polymer matrices could lead to innovations in electronic devices or protective coatings.

Nanotechnology Applications

In nanotechnology, the compound's ability to form complexes with metals can be utilized for synthesizing nanoparticles with tailored properties for drug delivery systems or diagnostic applications. Its interaction with biological systems at the nanoscale presents opportunities for targeted therapies .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Compound 4 ():

Structure: 2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide

- Key Differences: Replaces the pyrazole ring with a sulfanyl-linked diphenylmethyl group.

- Synthesis: Prepared via S-alkylation of 5-(diphenylmethyl)-1,3,4-oxadiazole-2-thione with 2-chloro-N-(pyrazin-2-yl)acetamide .

- Implications: The sulfanyl group may reduce metabolic stability compared to the pyrazole-containing target compound.

Compounds 8t–8w ():

Examples:

- 8t: N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

- 8w: N-(4-Methyl-2-pyridinyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

- Key Differences:

- Sulfanyl-linked indole substituents instead of pyrazole.

- Varied aryl/heteroaryl acetamide groups (e.g., chloro-phenyl, pyridinyl).

- Biological Activity: Tested for LOX inhibition, α-glucosidase inhibition, and BChE inhibition, with activities influenced by substituent electronegativity (e.g., nitro groups in 8v enhance potency) .

Pharmacological Target Overlap

Pyridazin-3(2H)-one Derivatives ():

Structures:

- N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

- Key Differences: Pyridazinone core instead of oxadiazole; bromophenyl and methoxybenzyl groups.

- Activity: Activate FPR1/FPR2 receptors, inducing calcium mobilization and chemotaxis in neutrophils .

- Implications: The target compound’s oxadiazole-pyrazole scaffold may lack FPR affinity but could target other pathways (e.g., kinase inhibition).

Biological Activity

N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide is a compound of interest due to its diverse biological activities, particularly in the fields of agriculture and medicine. This article explores the synthesis, biological properties, and potential applications of this compound based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyrazole ring linked to an oxadiazole moiety, which is known for its bioactive properties. The synthesis generally involves the reaction of appropriate precursors under controlled conditions to yield the desired product. The molecular formula is , with a molecular weight of 301.30 g/mol .

Insecticidal Properties

Recent studies have demonstrated that compounds containing the 1,3,4-oxadiazole and pyrazole frameworks exhibit significant insecticidal activity. For instance, a related compound showed lethal effects against various pests such as Mythimna separate and Helicoverpa armigera, achieving over 70% mortality at concentrations around 500 mg/L .

Table 1: Insecticidal Activity Against Various Pests

| Compound | Concentration (mg/L) | Mortality (%) |

|---|---|---|

| 14q | 500 | 70 |

| 14h | 500 | 77.8 |

Fungicidal Activity

In addition to its insecticidal properties, this compound has demonstrated antifungal activity. For example, it showed an inhibition rate of 77.8% against Pyricularia oryae, indicating strong potential as a fungicide . Other derivatives also exhibited varying degrees of antifungal activity against different fungal strains.

Table 2: Fungicidal Activity Inhibition Rates

| Compound | Pyricularia oryae (%) | Sclerotinia sclerotiorum (%) |

|---|---|---|

| 14h | 77.8 | Moderate (45.2% - 58.1%) |

| 14e | 55.6 | Moderate (12.5% - 32.3%) |

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. In zebrafish toxicity tests, the LC50 value for one of the derivatives was found to be approximately 14.01 mg/L, suggesting moderate toxicity . Such data are essential for determining the feasibility of these compounds in agricultural applications.

Case Studies and Research Findings

A comprehensive study highlighted the synthesis and biological evaluation of several pyrazole-linked oxadiazole derivatives, including this compound. The research emphasized structure-activity relationships (SAR) that guide the optimization of these compounds for enhanced efficacy against pests and pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.